Valine angiotensin II
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Overview
Description
This peptide plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is composed of the amino acids aspartic acid, arginine, valine, tyrosine, histidine, proline, and phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-Arg-Val-Tyr-Val-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: The protecting group is removed using a base such as piperidine (for Fmoc) or an acid such as trifluoroacetic acid (for Boc).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of Asp-Arg-Val-Tyr-Val-His-Pro-Phe involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide .
Chemical Reactions Analysis
Types of Reactions
Asp-Arg-Val-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as trypsin and chymotrypsin.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin at physiological pH and temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid.
Reduction: Reducing agents like DTT or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Scientific Research Applications
Asp-Arg-Val-Tyr-Val-His-Pro-Phe has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Medicine: Studied for its potential therapeutic applications in treating hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Asp-Arg-Val-Tyr-Val-His-Pro-Phe exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates various signaling pathways, including the phospholipase C pathway, leading to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels, causing vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: A decapeptide precursor to Angiotensin II, with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.
Angiotensin III: A heptapeptide formed by the removal of the N-terminal aspartic acid from Angiotensin II, with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe.
Uniqueness
Asp-Arg-Val-Tyr-Val-His-Pro-Phe is unique due to its potent vasoconstrictive properties and its central role in the renin-angiotensin system. Unlike its precursors and derivatives, it has a high affinity for the AT1R, making it a critical regulator of blood pressure and fluid balance .
Biological Activity
Valine angiotensin II (Val-Ang II) is a modified form of the naturally occurring peptide angiotensin II (Ang II), which plays a crucial role in the regulation of blood pressure and fluid balance. This article explores the biological activity of Val-Ang II, focusing on its mechanisms, therapeutic potential, and recent research findings.
Overview of Angiotensin II
Angiotensin II is an octapeptide hormone that is part of the renin-angiotensin system (RAS). It is primarily known for its vasoconstrictive properties and its role in increasing blood pressure. Ang II exerts its effects through two main receptors: AT1 and AT2. The activation of the AT1 receptor leads to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while the AT2 receptor generally mediates vasodilatory effects and counter-regulatory actions.
Structural Modifications and Biological Implications
Valine Substitution : The introduction of valine into the Ang II structure alters its biological activity. Research has shown that such modifications can enhance certain properties while reducing undesirable effects like vasoconstriction. For instance, studies have indicated that Val-Ang II can retain some of the beneficial effects of Ang II while mitigating its pressor activity .
Val-Ang II functions primarily through:
- Receptor Interaction : Similar to Ang II, Val-Ang II binds to AT1 receptors but may exhibit altered binding affinity or efficacy due to structural changes.
- Antiplasmodial Activity : Recent studies have highlighted the potential antiplasmodial effects of Ang II derivatives, including Val-Ang II. For example, constrained peptides derived from Ang II exhibited significant activity against malaria parasites while reducing vasoconstrictor effects .
Case Studies and Clinical Trials
Numerous studies have evaluated the biological activity of Val-Ang II:
Pharmacokinetics and Bioavailability
The bioavailability of angiotensin-converting enzyme (ACE) inhibitory peptides, including those derived from valine modifications, has been studied extensively. For instance, it was observed that certain peptide combinations exhibit enhanced stability and resistance to gastrointestinal degradation, which is crucial for their therapeutic application .
Comparative Biological Activity
To further illustrate the differences between Val-Ang II and traditional Ang II, a comparative analysis is provided below:
Property | Angiotensin II | This compound |
---|---|---|
Vasoconstriction | High | Reduced |
Antiplasmodial Activity | Low | Enhanced |
Receptor Affinity (AT1) | High | Variable |
Stability in Bloodstream | Low | Higher |
Properties
Molecular Formula |
C49H69N13O12 |
---|---|
Molecular Weight |
1032.2 g/mol |
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54) |
InChI Key |
NLPUTBDZNNXHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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